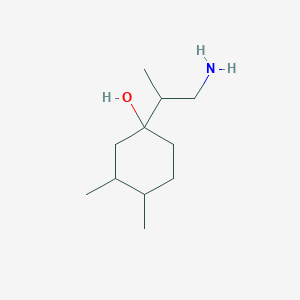![molecular formula C11H14OS B13180439 1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13180439.png)
1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . It is a sulfanyl ketone derivative, characterized by the presence of a sulfanyl group attached to a propan-2-one backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable propanone derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to interact with various biomolecules, potentially modulating their functions .
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Methylpropyl)sulfanyl]propan-2-one: Similar in structure but with a different alkyl group attached to the sulfanyl group.
1-(2,4-Difluorophenyl)-2-[(2,5-Dimethylphenyl)sulfanyl]propan-1-one: Contains additional fluorine atoms, which may alter its chemical properties and reactivity.
Uniqueness
1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific steric and electronic effects on the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H14OS |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-4-5-11(9(2)6-8)13-7-10(3)12/h4-6H,7H2,1-3H3 |
Clave InChI |
MLSMAXJAGKTYIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SCC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


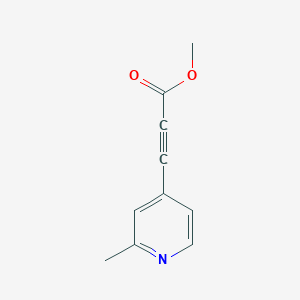
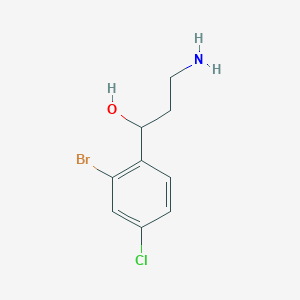
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13180360.png)
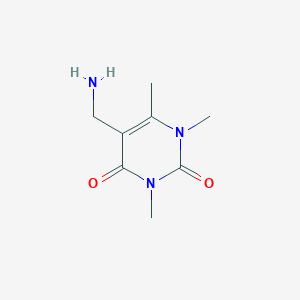
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol](/img/structure/B13180377.png)
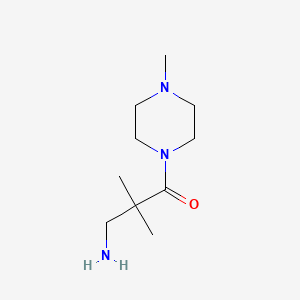
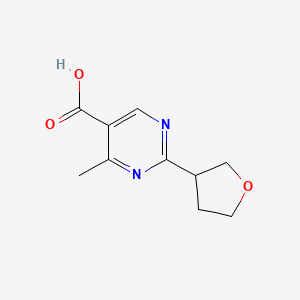
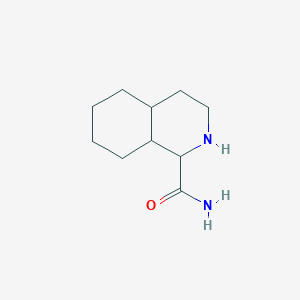

![ethyl N-[8-(2-diethylaminoethylamino)-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13180419.png)

![1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B13180434.png)

